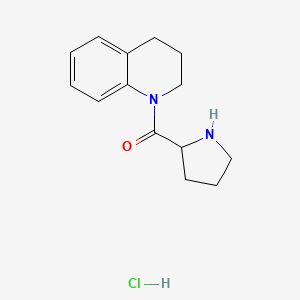
3,4-Dihydro-1(2H)-quinolinyl(2-pyrrolidinyl)-methanone hydrochloride
説明
3,4-Dihydro-1(2H)-quinolinyl(2-pyrrolidinyl)-methanone hydrochloride (3,4-DHQPM) is a synthetic compound that has been used for a variety of scientific research applications. It is an important tool in laboratory experiments, as it has a wide range of biochemical and physiological effects. 3,4-DHQPM is also known as 3,4-Dihydro-2-hydroxy-2-methyl-N-phenyl-1(2H)-quinolinone hydrochloride, and it has the chemical formula C14H17NO2•HCl.
科学的研究の応用
JNJ16259685: Metabotropic Glutamate Receptor Antagonist
JNJ16259685, a derivative of 3,4-Dihydro-1(2H)-quinolinyl(2-pyrrolidinyl)-methanone hydrochloride, is identified as a highly potent and selective metabotropic glutamate (mGlu) 1 receptor antagonist. It exhibits excellent potencies in inhibiting mGlu1 receptor function and binding and occupies the mGlu1 receptor after systemic administration. The compound demonstrates no agonist, antagonist, or positive allosteric activity toward other mGlu receptors and does not bind to AMPA or NMDA receptors. Its application extends to behavioral studies, where it significantly reduces offensive behaviors like threat and attack in mice, indicating its potential for studying aggression regulation (Lavreysen et al., 2004), (Navarro et al., 2008).
Pharmacological Properties and Conformational Analysis
A related compound, 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone, was synthesized and analyzed, revealing two stable forms. The study involved sophisticated computational techniques like B3LYP geometry and GIAO/B3LYP NMR calculations to establish the structures of these conformers, highlighting the compound's intricate molecular characteristics (Karkhut et al., 2014).
Synthesis and Spectroscopic Properties
Significant progress has been made in synthesizing novel derivatives and analyzing their properties. For instance, a series of polysubstituted (5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)(quinolin-4-yl)methanones was synthesized and evaluated for cytotoxicity. This study signifies the versatility of these compounds in synthesizing diverse chemical structures with potential biological activities (Bonacorso et al., 2016).
In another study, the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones were investigated, demonstrating the compounds' intricate electronic properties and their dependence on the molecular environment (Al-Ansari, 2016).
特性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl(pyrrolidin-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.ClH/c17-14(12-7-3-9-15-12)16-10-4-6-11-5-1-2-8-13(11)16;/h1-2,5,8,12,15H,3-4,6-7,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHLFEXSASDQND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-1(2H)-quinolinyl(2-pyrrolidinyl)-methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1395936.png)

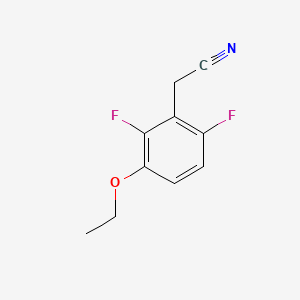
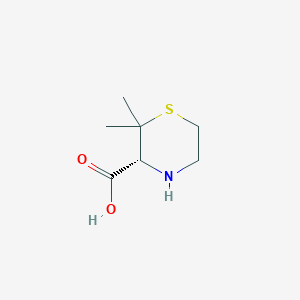
![7'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1395942.png)
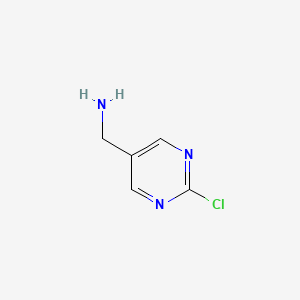
![Imidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B1395944.png)
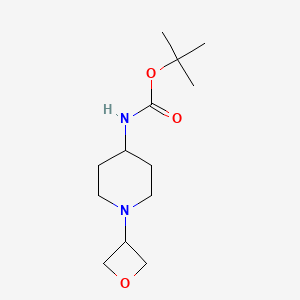


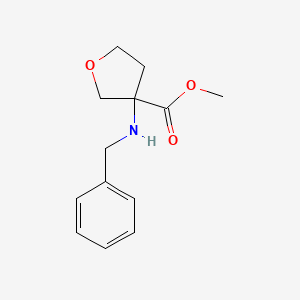
![3-Ethyl-octahydropyrrolo[1,2-a]piperazine](/img/structure/B1395954.png)
![4-Methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1395955.png)
